![molecular formula C12H12N4O4 B10825960 9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B10825960.png)
9-Methyl-6-nitro-1,4,7,8,9,10-hexahydro-pyrido[3,4-f]quinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of PNQX involves a multi-step process. One of the methods includes the following steps :
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Cyclization: The intermediate product undergoes cyclization to form the quinoxalinedione structure.
Methylation: Finally, the compound is methylated to produce PNQX.
化学反应分析
PNQX undergoes several types of chemical reactions :
Oxidation: PNQX can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The nitro group in PNQX can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: PNQX can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
PNQX has a wide range of scientific research applications :
Neuroprotection: PNQX has been shown to provide neuroprotection in models of cerebral ischemia and neuronal injury. It reduces neuronal cell death and astroglial activation.
Muscle Recovery: PNQX has been studied for its protective effects on motor units and muscle properties after nerve injury. It improves motor unit survival and counteracts muscle property impairments.
Excitotoxicity Research: PNQX is used in research to study the mechanisms of excitotoxicity, a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate.
作用机制
PNQX exerts its effects by selectively antagonizing the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor . This receptor is involved in the excitatory neurotransmission in the central nervous system. By blocking this receptor, PNQX prevents the excitotoxic effects of glutamate, thereby providing neuroprotection. The compound also has modest affinity for the kainate receptor and the glycine site of the N-methyl-D-aspartate receptor.
相似化合物的比较
. Similar compounds include:
NBQX: Another alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor antagonist with similar neuroprotective properties.
YM-90K: A quinoxaline-2,3-dione derivative with high affinity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor.
ZK200775: A more recent quinoxaline-2,3-dione derivative with improved selectivity and affinity for the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor.
PNQX is unique in its specific binding affinity and neuroprotective effects, making it a valuable compound for research in neuroprotection and excitotoxicity.
属性
分子式 |
C12H12N4O4 |
|---|---|
分子量 |
276.25 g/mol |
IUPAC 名称 |
9-methyl-6-nitro-4,7,8,10-tetrahydro-1H-pyrido[3,4-f]quinoxaline-2,3-dione |
InChI |
InChI=1S/C12H12N4O4/c1-15-3-2-6-7(5-15)10-8(4-9(6)16(19)20)13-11(17)12(18)14-10/h4H,2-3,5H2,1H3,(H,13,17)(H,14,18) |
InChI 键 |
GDSGJOIKTYTOQG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C=C3C(=C2C1)NC(=O)C(=O)N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


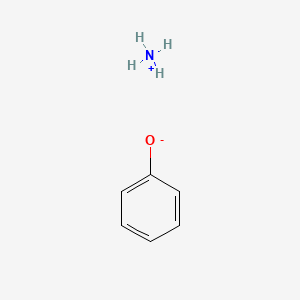
![(3R)-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-[(4-fluoro-3-methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B10825886.png)
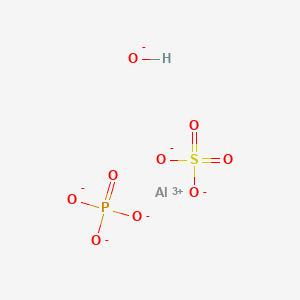
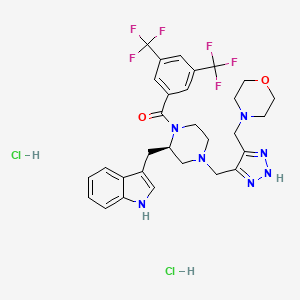
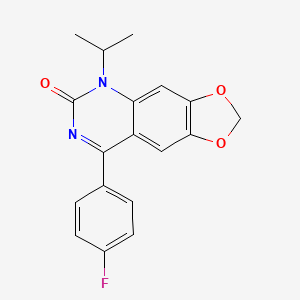

![4-Phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one](/img/structure/B10825924.png)
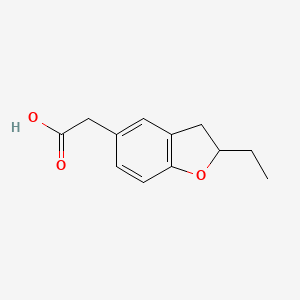
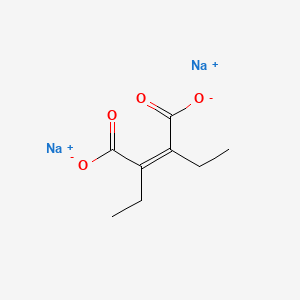

![N-[4-[2-hydroxy-3-[methyl(quinolin-2-ylmethyl)amino]propoxy]phenyl]methanesulfonamide](/img/structure/B10825953.png)
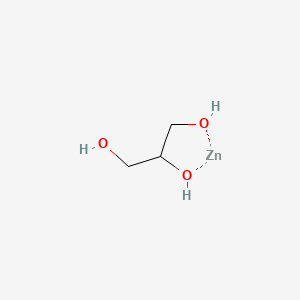
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825976.png)
![(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate](/img/structure/B10825979.png)
